2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyrimidinyl)-
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Overview
Description
Preparation Methods
The preparation of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves the reaction of Benzo[b]thiophene with chlorobenzene. The specific method includes reacting Benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds such as:
Benzo[b]thiophene-2-carboxylic acid: Lacks the chlorine substituent, leading to different reactivity and applications.
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, resulting in different chemical properties.
2-Chlorobenzo[b]thiophene-3-carboxylic acid: Positional isomer with different reactivity and applications.
Properties
CAS No. |
89660-02-6 |
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Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-pyrimidin-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C12H9ClN4O/c1-16-9-4-3-8(13)7-10(9)17(12(16)18)11-14-5-2-6-15-11/h2-7H,1H3 |
InChI Key |
HTNVEBWQRQVUPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=NC=CC=N3 |
Origin of Product |
United States |
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